molecular formula C6F5I B1205980 Iodopentafluorobenzene CAS No. 827-15-6

Iodopentafluorobenzene

Cat. No.: B1205980
CAS No.: 827-15-6
M. Wt: 293.96 g/mol
InChI Key: OPYHNLNYCRZOGY-UHFFFAOYSA-N
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Description

Iodopentafluorobenzene forms supramolecular complexes with aromatic electron donors by forming halogen bonds to form discrete heterodimeric aggregates.

Scientific Research Applications

Electronic State Spectroscopy

Iodopentafluorobenzene (C6F5I) has been a subject of interest in high-resolution vacuum ultraviolet photoabsorption and photoelectron spectroscopy. Studies have focused on the electronic transitions and ionization energies of C6F5I, providing insights into its electronic ground state and valence excited states. This research is vital for understanding the photolysis rates and residence times of C6F5I in the terrestrial atmosphere (Eden et al., 2009).

Halogen Bonding and Molecular Assemblies

Research has also explored the formation of co-crystals of this compound with nitrogen donors. These studies show how electron-deficient this compound forms heterodimers stabilized by halogen bonding. This leads to the assembly of 2-D molecular networks through π–π stacking interactions, which are crucial for understanding molecular interactions and crystal engineering (Wasilewska et al., 2007).

Vibrational Spectroscopy

This compound has been studied using Raman and Fourier transform infrared (FTIR) spectroscopies, combined with theoretical investigations. This research provides detailed insights into the vibrational properties of C6F5I, aiding in the identification of fundamental, overtone, and combination band transitions (Palmer et al., 2017).

Halogen Bond Measurements

The formation of halogen bonds from this compound to bis(η5-cyclopentadienyl)metal hydrides has been demonstrated. This research includes measuring interaction enthalpies and entropies, providing valuable data for understanding the strength and nature of halogen bonds in chemical interactions (Smith et al., 2013).

Ionic States Analysis

A combined theoretical and experimental study has been conducted on the ionic states of this compound. This includes synchrotron radiation photoelectron spectral (PES) analysis and theoretical calculations, offering deep insights into the ionization processes and structural changes in ionic states (Palmer et al., 2017).

Interaction with Metal Fluorides

Studies have shown that this compound interacts with metal fluorides, forming strong hydrogen bonds and halogen bonds. These interactions have been analyzed through NMR spectroscopy, providing experimental data on binding constants and interaction energetics (Libri et al., 2008).

Far-IR Spectroscopy of Halogen Bonds

Far-infrared spectroscopy has been used to study halogen-bonded cocrystals involving this compound. This research highlights the characteristic redshift and intensity enhancement of the C–I stretching band, providing a distinct signature of the halogen bond (Vasylyeva et al., 2016).

Halogen Bonding-driven Crystal Engineering

This compound has been utilized in the design and synthesis of new tectons for halogen bonding-driven crystal engineering. This research demonstrates the effectiveness of this compound as a halogen bond donor in forming strong I···N interactions, useful in crystal engineering (Guardigli et al., 2003).

Discrete Intermolecular Aggregates

The formation of discrete intermolecular aggregates involving this compound has been characterized in both solution and solid state. This research contributes to understanding the interactions between perfluorocarbon and hydrocarbon modules (Fontana et al., 2002).

Pressure-induced Emission Enhancement

Studies on two-component co-crystals driven by IN interactions involving this compound have shown remarkable pressure-induced emission enhancement. This research provides insights into designing novel stimuli-responsive photo-functional materials (Li et al., 2018).

Safety and Hazards

Iodopentafluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Iodopentafluorobenzene was co-crystallized with tetra(n-butyl)ammonium tetraiodo-μ,μ′-diiododiplatinate(ii), [n-Bu4N]2[Pt2(μ-I2)I4] (1), to give the adduct 1·2IPFB. The XRD experiment revealed that 1·2IPFB displays previously unreported C⋯I–Pt anion–π interactions formed along with the expected PhF–I⋯I–Pt II halogen bond (XB) .

Mechanism of Action

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-iodobenzene
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InChI

InChI=1S/C6F5I/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OPYHNLNYCRZOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)F
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Molecular Formula

C6F5I
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DSSTOX Substance ID

DTXSID10231969
Record name Pentafluoroiodobenzene
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Molecular Weight

293.96 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Iodopentafluorobenzene
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CAS No.

827-15-6
Record name Pentafluoroiodobenzene
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Record name Pentafluoroiodobenzene
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Record name Iodopentafluorobenzene
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Record name Pentafluoroiodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the electron distribution in iodopentafluorobenzene (this compound) that makes it relevant in supramolecular chemistry?

A1: this compound exhibits a region of positive electrostatic potential on the iodine atom, known as a σ-hole. [, ] This σ-hole enables this compound to act as a strong halogen bond donor, facilitating the formation of directional non-covalent interactions with Lewis bases. [, , , , , , ]

Q2: How does the halogen bonding strength of this compound compare to its hydrogen bonding ability?

A2: Studies have shown that the halogen bond formed between this compound and metal hydrides like Cp2TaH3 is stronger than the hydrogen bond formed between the same hydride and indole. [] This highlights the competitive nature of halogen bonds with hydrogen bonds as intermolecular interactions.

Q3: Can this compound form other types of interactions besides halogen bonding?

A3: Yes, besides acting as a halogen bond donor through its σ-hole, this compound can also engage in aryl–perfluoroaryl interactions due to its electron-deficient aromatic ring. [] These interactions contribute to the formation of diverse supramolecular architectures. [, , ]

Q4: How does the solvent affect the halogen bonding strength of this compound?

A4: The halogen bond interaction of this compound with metal fluorides is significantly affected by the solvent. [, ] For instance, a more significant halogen bond association is observed in heptane compared to toluene. This difference is attributed to the varying solvation abilities of these solvents.

Q5: Can this compound simultaneously interact with multiple Lewis bases?

A5: Yes, this compound can engage in bifurcated halogen bonding, interacting with two Lewis bases concurrently. This behavior has been observed in cocrystals with acceptors possessing multiple donor sites. []

Q6: Has the π-hole donor ability of this compound been recognized?

A6: Yes, recent studies have recognized the ability of this compound to act as a π-hole donor, expanding its potential applications in crystal engineering beyond its conventional role as a σ-hole donor. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6F5I, and its molecular weight is 293.90 g/mol.

Q8: What spectroscopic techniques are commonly used to characterize this compound and its interactions?

A8: Various spectroscopic techniques, including Raman, infrared (FTIR), UV-Vis, vacuum ultraviolet (VUV), photoelectron, and NMR spectroscopy, are commonly employed to characterize this compound and its interactions. [, , , , , , , ]

Q9: What insights into the electronic structure of this compound and its ionized states have been gained through photoelectron spectroscopy and theoretical calculations?

A9: High-resolution photoelectron spectroscopy, combined with theoretical calculations, has revealed detailed information about the ionization processes and the electronic structure of various ionic states of this compound. [, ] These studies have led to a better understanding of the energy levels and vibrational characteristics of this molecule.

Q10: What characteristic spectroscopic changes occur upon halogen bond formation involving this compound?

A10: The formation of halogen bonds involving this compound is often accompanied by a characteristic redshift and intensity enhancement of the C–I stretching band in the far-IR region. [] This spectral signature aids in identifying and characterizing halogen bond interactions involving this compound.

Q11: Can this compound be used as a building block for constructing supramolecular architectures?

A11: Yes, the strong and directional nature of halogen bonds formed by this compound makes it a valuable synthon in crystal engineering for constructing predictable supramolecular architectures like discrete assemblies, chains, and two-dimensional networks. [, , ]

Q12: How can the electron-withdrawing fluorine atoms in this compound influence its reactivity?

A12: The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the iodine atom in this compound, strengthening its ability to engage in halogen bonding. [, , , , ] This electronic effect also influences the reactivity of this compound in other chemical transformations.

Q13: Can this compound be used in the synthesis of organometallic compounds?

A13: Yes, this compound serves as a versatile reagent in organometallic chemistry. [, ] It reacts with metals like lithium tetrahydroaluminate to form perfluorophenyl-aluminium compounds, which can be further utilized in various synthetic transformations. []

Q14: How does the C–I bond dissociation energy in this compound compare to other pentafluorophenyl halides?

A14: The C–I bond dissociation energy in this compound is weaker than the corresponding C–F, C–Cl, and C–Br bond strengths in other pentafluorophenyl halides. [] This relative weakness of the C–I bond plays a crucial role in its reactivity and its ability to participate in halogen bond formation.

Q15: How have computational methods contributed to our understanding of this compound and its interactions?

A15: Computational chemistry has played a crucial role in studying this compound. Techniques like DFT calculations have been employed to evaluate halogen bond strengths, determine molecular electrostatic potentials, and analyze the nature of intermolecular interactions. [, , , , ]

Q16: What challenges arise when developing molecular mechanics force fields to accurately describe halogen bonding interactions involving this compound?

A16: Accurately modeling halogen bonds with molecular mechanics force fields can be challenging. Studies have explored strategies involving the implementation of extra point charges (EPs) on the halogen atom to represent the anisotropic electron density responsible for the σ-hole. [] The parametrization of such EPs requires careful consideration to achieve a good balance between accuracy and computational efficiency.

Q17: Can computational methods predict the formation and stability of cocrystals involving this compound?

A17: Yes, computational tools are increasingly used to predict cocrystal formation. [, , ] By evaluating the strength and geometry of potential halogen bonding interactions, researchers can anticipate the likelihood of cocrystallization between this compound and various halogen bond acceptors.

Q18: Have there been any studies on the nonadiabatic alignment of this compound in laser fields?

A18: Yes, studies have investigated the rotational dynamics of this compound under the influence of intense laser pulses. [] These investigations provide insights into the nonadiabatic alignment of asymmetric top molecules and its dependence on various parameters.

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